![molecular formula C13H21N5O2 B11841942 8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6968-57-6](/img/structure/B11841942.png)
8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3,7-trimethylxanthine with diethylaminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
6968-57-6 |
|---|---|
Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-6-18(7-2)8-9-14-11-10(15(9)3)12(19)17(5)13(20)16(11)4/h6-8H2,1-5H3 |
InChI Key |
XEWDGMXTXGPDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)
![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)

![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
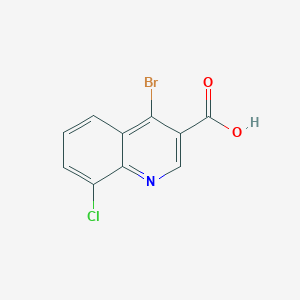
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
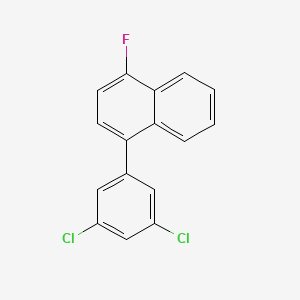
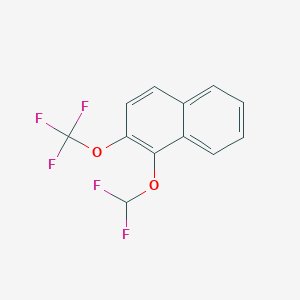

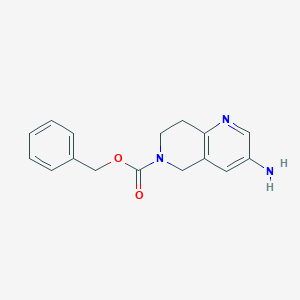
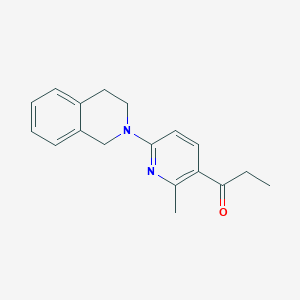

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
